molecular formula C15H18N2O3 B4882657 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole

2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole

Cat. No. B4882657
M. Wt: 274.31 g/mol
InChI Key: AESBTCPTTRYWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole, also known as BMIPP, is a radiopharmaceutical agent used in medical imaging to detect myocardial ischemia. The compound has been extensively studied for its potential use in the diagnosis of heart diseases.

Mechanism of Action

2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is taken up by the heart muscle cells through a process called fatty acid metabolism. The compound is structurally similar to fatty acids and is transported into the cells by the same mechanisms that transport fatty acids. Once inside the cells, 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is converted into its active form, which is then incorporated into the cell membrane. The radioactive decay of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole emits gamma rays, which can be detected by a gamma camera to produce an image of the heart.
Biochemical and Physiological Effects:
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the bloodstream and is excreted through the urine. 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has a half-life of approximately 6 hours, which allows for imaging to be performed within a reasonable time frame.

Advantages and Limitations for Lab Experiments

2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has been extensively studied for its use in medical imaging, which provides a wealth of information on its mechanism of action and physiological effects. However, the radioactive nature of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole makes it difficult to work with in a lab setting, and special precautions must be taken to ensure the safety of researchers.

Future Directions

There are several future directions for research on 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole. One area of interest is the development of new imaging techniques that can provide more detailed information on the heart's function. Another area of research is the use of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole in the diagnosis and treatment of other diseases, such as cancer. Additionally, there is ongoing research on the development of new radiopharmaceutical agents that can be used in medical imaging. Overall, 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has shown great promise as a diagnostic tool for heart diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole involves the reaction of 2-isopropyl-5-nitrobenzoic acid with morpholine and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to yield 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole. The final product is purified through column chromatography and recrystallization.

Scientific Research Applications

2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is primarily used in medical imaging to detect myocardial ischemia, a condition where the blood flow to the heart is reduced. The compound is administered to the patient intravenously and is taken up by the heart muscle cells. The radioactive decay of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole emits gamma rays, which can be detected by a gamma camera to produce an image of the heart. This allows doctors to identify areas of the heart that are not receiving enough blood flow and diagnose heart diseases such as coronary artery disease and myocardial infarction.

properties

IUPAC Name

morpholin-4-yl-(2-propan-2-yl-1,3-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)14-16-12-9-11(3-4-13(12)20-14)15(18)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESBTCPTTRYWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole

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